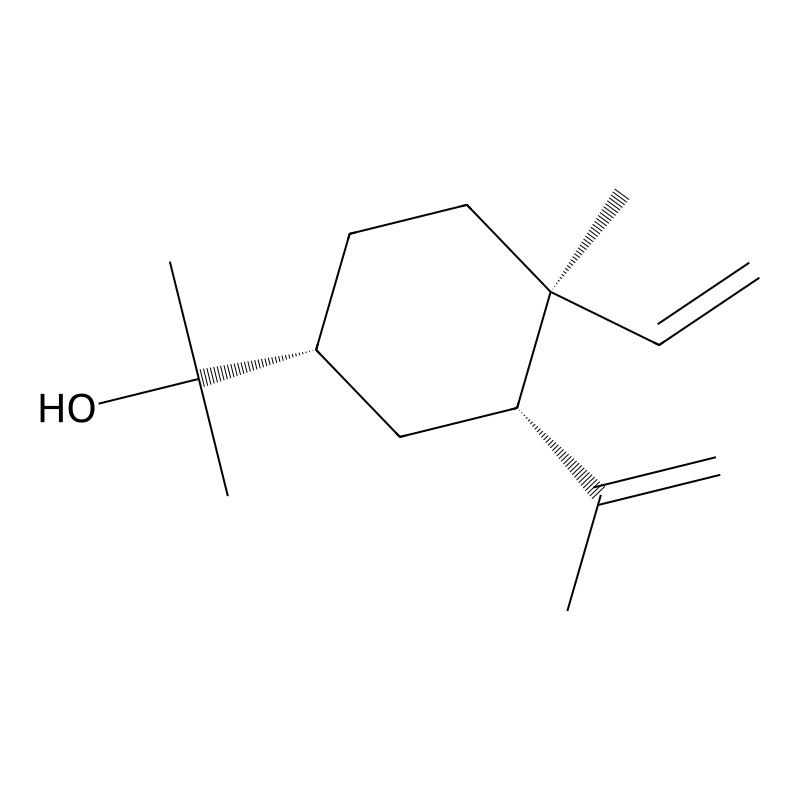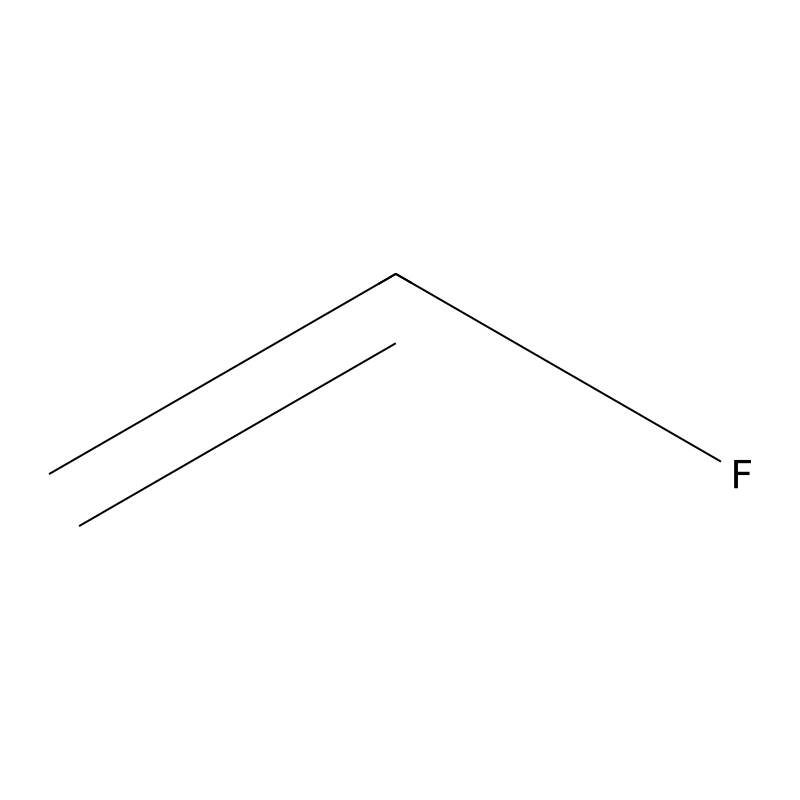Elemol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Elemol is a natural organic compound classified as a sesquiterpene alcohol, with the chemical formula C₁₅H₂₆O. It is primarily derived from essential oils of various plants, notably from the genus Ferula and other aromatic plants. Elemol has a characteristic odor, often described as floral and woody, making it a popular ingredient in the fragrance industry. Its structure features a bicyclic framework, which contributes to its unique scent profile and potential applications in perfumery and cosmetics .
- Dehydration: Elemol can react with acetic acid and perchloric acid to produce α-elemene, a compound with significant industrial relevance. This reaction involves the elimination of water and results in structural rearrangements that yield different products .
- Oxidation: Oxidative transformations of elemol can lead to the formation of ketones or aldehydes, which may enhance its fragrance properties or alter its biological activity .
These reactions are crucial for developing derivatives that can be used in various applications, including fragrances and therapeutic agents.
Research has shown that elemol exhibits several biological activities. In toxicity assessments, elemol was found to be non-cytotoxic and non-genotoxic, indicating a favorable safety profile for cosmetic applications . Additionally, elemol has demonstrated antimicrobial properties, making it a candidate for use in formulations aimed at inhibiting microbial growth . Its potential as an anti-inflammatory agent has also been explored, suggesting possible therapeutic applications beyond cosmetics.
Elemol can be synthesized through several methods:
- Natural Extraction: The most common method involves extracting elemol from plant sources rich in essential oils, such as Ferula species.
- Total Synthesis: Synthetic approaches have been developed to create elemol from simpler organic compounds through multi-step reactions. For example, photochemical methods have been employed to facilitate the synthesis of elemol by manipulating light-induced reactions .
- Biotransformation: Utilizing microbial systems to convert other substrates into elemol is an emerging area of research, providing a more sustainable approach to its production.
Elemol is widely utilized in various industries:
- Fragrance Industry: Its pleasant aroma makes it a staple ingredient in perfumes, cosmetics, and personal care products.
- Food Industry: Elemol is sometimes used as a flavoring agent due to its aromatic properties.
- Pharmaceuticals: Given its biological activities, elemol is being investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory applications.
Several compounds share structural similarities with elemol. Here are some notable ones:
| Compound | Chemical Formula | Characteristics |
|---|---|---|
| Linalool | C₁₀H₁₈O | Floral scent; widely used in perfumes and food. |
| Geraniol | C₁₀H₁₈O | Rose-like aroma; known for its insect-repellent properties. |
| Farnesol | C₁₅H₂₄O | Sweet floral scent; used in cosmetics and as an antimicrobial agent. |
| Borneol | C₁₀H₁₈O | Camphor-like aroma; has medicinal properties. |
Elemol is unique due to its specific bicyclic structure and distinct olfactory profile, setting it apart from these similar compounds. Its diverse applications in both fragrance and potential therapeutic areas further highlight its significance in various fields.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Use Classification
General Manufacturing Information
Dates
2: Garzoli S, Laghezza Masci V, Turchetti G, Pesci L, Tiezzi A, Ovidi E. Chemical investigations of male and female leaf extracts from Schinus molle L. Nat Prod Res. 2018 May 29:1-4. doi: 10.1080/14786419.2018.1480624. [Epub ahead of print] PubMed PMID: 29842798.
3: da Luz SFM, Yamaguchi LF, Kato MJ, de Lemos OF, Xavier LP, Maia JGS, Ramos AR, Setzer WN, da Silva JKDR. Secondary Metabolic Profiles of Two Cultivars of Piper nigrum (Black Pepper) Resulting from Infection by Fusarium solani f. sp. piperis. Int J Mol Sci. 2017 Dec 7;18(12). pii: E2434. doi: 10.3390/ijms18122434. PubMed PMID: 29215548; PubMed Central PMCID: PMC5751101.
4: Elghwaji W, El-Sayed AM, El-Deeb KS, ElSayed AM. Chemical Composition, Antimicrobial and Antitumor Potentiality of Essential Oil of Ferula tingitana L. Apiaceae Grow in Libya. Pharmacogn Mag. 2017 Oct;13(Suppl 3):S446-S451. doi: 10.4103/pm.pm_323_15. Epub 2017 Oct 11. PubMed PMID: 29142397; PubMed Central PMCID: PMC5669080.
5: Gu D, Fang C, Yang J, Li M, Liu H, Yang Y. Chemical composition and α-amylase inhibitory activity of the essential oil from Sabina chinensis cv. Kaizuca leaves. Nat Prod Res. 2018 Mar;32(6):711-713. doi: 10.1080/14786419.2017.1332612. Epub 2017 May 25. PubMed PMID: 28539061.
6: Zhai W, Liu J, Liu Q, Wang Y, Yang D. Rapid identification and global characterization of multiple constituents from the essential oil of Cortex Dictamni based on GC-MS. J Sep Sci. 2017 Jun;40(12):2671-2681. doi: 10.1002/jssc.201700072. PubMed PMID: 28493524.
7: Garcia G, Garcia A, Gibernau M, Bighelli A, Tomi F. Chemical compositions of essential oils of five introduced conifers in Corsica. Nat Prod Res. 2017 Jul;31(14):1697-1703. doi: 10.1080/14786419.2017.1285299. Epub 2017 Feb 13. PubMed PMID: 28278672.
8: Pellegrini MC, Alonso-Salces RM, Umpierrez ML, Rossini C, Fuselli SR. Chemical Composition, Antimicrobial Activity, and Mode of Action of Essential Oils against Paenibacillus larvae, Etiological Agent of American Foulbrood on Apis mellifera. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600382. Epub 2017 Mar 20. PubMed PMID: 27943550.
9: Api AM, Belsito D, Bhatia S, Botelho D, Browne D, Bruze M, Burton GA Jr, Buschmann J, Calow P, Dagli ML, Date M, Dekant W, Deodhar C, Fryer AD, Joshi K, Kromidas L, La Cava S, Lalko JF, Lapczynski A, Liebler DC, O'Brien D, Parakhia R, Patel A, Penning TM, Politano VT, Ritacco G, Romine J, Salvito D, Schultz TW, Shen J, Sipes IG, Thakkar Y, Tsang S, Wahler J, Wall B, Wilcox DK. RIFM fragrance ingredient safety assessment, elemol, CAS Registry Number 639-99-6. Food Chem Toxicol. 2017 Dec;110 Suppl 1:S16-S21. doi: 10.1016/j.fct.2016.11.027. Epub 2016 Nov 27. PubMed PMID: 27899302.
10: Bannour M, Aouadhi C, Khalfaoui H, Aschi-Smiti S, Khadhri A. Barks Essential Oil, Secondary Metabolites and Biological Activities of Four Organs of Tunisian Calligonum azel Maire. Chem Biodivers. 2016 Nov;13(11):1527-1536. doi: 10.1002/cbdv.201600086. Epub 2016 Oct 28. PubMed PMID: 27450433.
11: Ouattara ZA, Boti JB, Ahibo CA, Bekro YA, Janat M, Casanova J, Tomi F, Bighelli A. Composition and Chemical Variability of Cleistopholis patens Trunk Bark Oil from Côte d'Ivoire. Chem Biodivers. 2017 Feb;14(2). doi: 10.1002/cbdv.201600313. Epub 2017 Jan 21. PubMed PMID: 27664083.
12: Casiglia S, Bruno M, Senatore F, Senatore F. Chemical Composition of the Essential Oil of Bupleurum fontanesii (Apiaceae) Growing Wild in Sicily and its Activity on Microorganisms Affecting Historical Art Crafts. Nat Prod Commun. 2016 Jan;11(1):105-8. PubMed PMID: 26996033.
13: Hattan J, Shindo K, Ito T, Shibuya Y, Watanabe A, Tagaki C, Ohno F, Sasaki T, Ishii J, Kondo A, Misawa N. Identification of a novel hedycaryol synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars. Planta. 2016 Apr;243(4):959-72. doi: 10.1007/s00425-015-2454-6. Epub 2016 Jan 7. PubMed PMID: 26744017.
14: Amat-Ur-Rasool H, Ahmed M. Designing Second Generation Anti-Alzheimer Compounds as Inhibitors of Human Acetylcholinesterase: Computational Screening of Synthetic Molecules and Dietary Phytochemicals. PLoS One. 2015 Sep 1;10(9):e0136509. doi: 10.1371/journal.pone.0136509. eCollection 2015. PubMed PMID: 26325402; PubMed Central PMCID: PMC4556483.
15: D'Ambrosio M, Ciocarlan A, Colombo E, Guerriero A, Pizza C, Sangiovanni E, Dell'Agli M. Structure and cytotoxic activity of sesquiterpene glycoside esters from Calendula officinalis L.: Studies on the conformation of viridiflorol. Phytochemistry. 2015 Sep;117:1-9. doi: 10.1016/j.phytochem.2015.05.005. Epub 2015 Jun 7. PubMed PMID: 26057223.
16: Yang H, Jung EM, Ahn C, Lee GS, Lee SY, Kim SH, Choi IG, Park MJ, Lee SS, Choi DH, Jeung EB. Elemol from Chamaecyparis obtusa ameliorates 2,4-dinitrochlorobenzene-induced atopic dermatitis. Int J Mol Med. 2015 Aug;36(2):463-72. doi: 10.3892/ijmm.2015.2228. Epub 2015 May 29. PubMed PMID: 26035417.
17: Su YC, Hsu KP, Wang EI, Ho CL. Chemical composition and anti-mildew activities of essential oils from different parts of Michelia compressa var.formosana. Nat Prod Commun. 2015 Apr;10(4):665-8. PubMed PMID: 25973505.
18: Kim ES, Kang SY, Kim YH, Lee YE, Choi NY, You YO, Kim KJ. Chamaecyparis obtusa Essential Oil Inhibits Methicillin-Resistant Staphylococcus aureus Biofilm Formation and Expression of Virulence Factors. J Med Food. 2015 Jul;18(7):810-7. doi: 10.1089/jmf.2014.3309. Epub 2015 Apr 29. PubMed PMID: 25923444.
19: Asgarpanah J, Bahrani S, Bina E. Volatile constituents of the fruit and roots of Cymbopogon olivieri. Nat Prod Commun. 2015 Feb;10(2):369-70. PubMed PMID: 25920287.
20: Lis A, Adamczewska A, Banaszczak P. Chemical composition of the essential oil of Amorpha canescens Pursh. J Oleo Sci. 2014;63(12):1269-74. PubMed PMID: 25452264.








